![molecular formula C8H16N2O2S2 B13425694 3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
3,3'-Dithiobis[N-(methyl-d3)propanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobis[N-(methyl-d3)propanamide] is a chemical compound characterized by the presence of two thiol groups connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis[N-(methyl-d3)propanamide] typically involves the reaction of N-(methyl-d3)propanamide with a disulfide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dithiobis[N-(methyl-d3)propanamide] may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dithiobis[N-(methyl-d3)propanamide] undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form two thiol groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Dithiobis[N-(methyl-d3)propanamide] is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Dithiobis[N-(methyl-d3)propanamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include various enzymes and proteins that contain reactive thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dithiobis[2-methylfuran]
- Bis(2-methyl-3-furyl)disulfide
- Bis(2-methyl-3-furanyl) disulfide
Uniqueness
3,3’-Dithiobis[N-(methyl-d3)propanamide] is unique due to its deuterium-labeled methyl groups, which make it particularly useful in studies involving isotopic labeling. This compound’s specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar disulfide-containing compounds.
Propriétés
Formule moléculaire |
C8H16N2O2S2 |
|---|---|
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
3-[[3-oxo-3-(trideuteriomethylamino)propyl]disulfanyl]-N-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3 |
Clé InChI |
QUHFFYTTZGTUQQ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])[2H] |
SMILES canonique |
CNC(=O)CCSSCCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


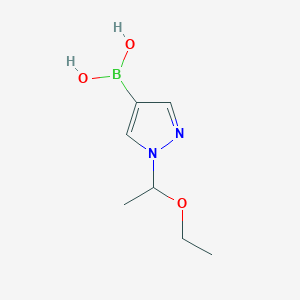
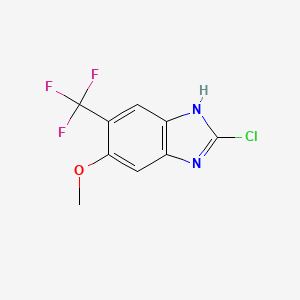
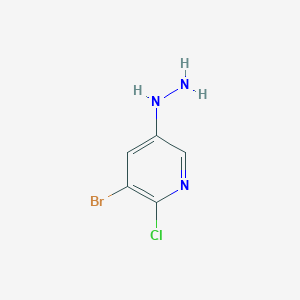

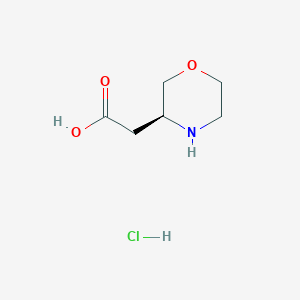

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
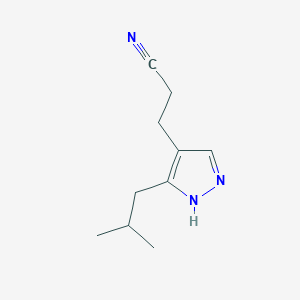



![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
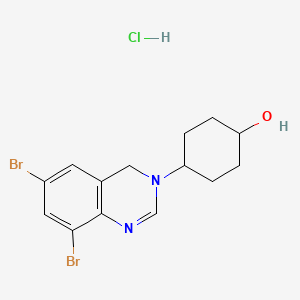
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
